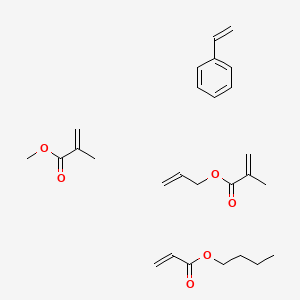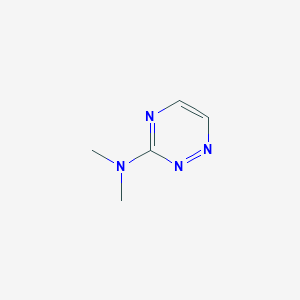
1,2,4-Triazin-3-amine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-3-amine, N,N-dimethyl- is a nitrogen-rich heterocyclic compound It belongs to the class of triazines, which are known for their aromatic six-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazin-3-amine, N,N-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 1,2,4-Triazin-3-amine, N,N-dimethyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides .
Scientific Research Applications
1,2,4-Triazin-3-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antifungal, anticancer, and antiviral properties.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-3-amine, N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, in medicinal applications, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Another triazine isomer with different nitrogen atom positions.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in reactive dyes.
Melamine: A triazine derivative used in the production of resins.
Uniqueness
1,2,4-Triazin-3-amine, N,N-dimethyl- is unique due to its specific nitrogen atom arrangement and the presence of dimethylamine groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Properties
CAS No. |
53300-17-7 |
|---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C5H8N4/c1-9(2)5-6-3-4-7-8-5/h3-4H,1-2H3 |
InChI Key |
NFNDJHXRBDTRPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
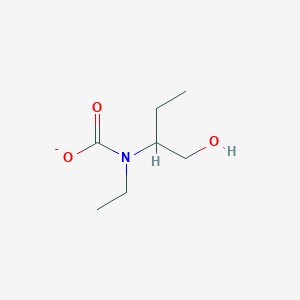
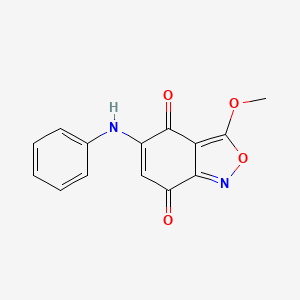
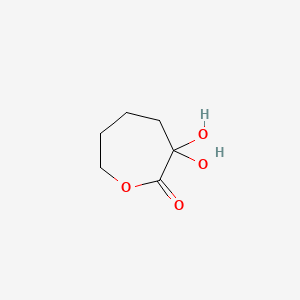
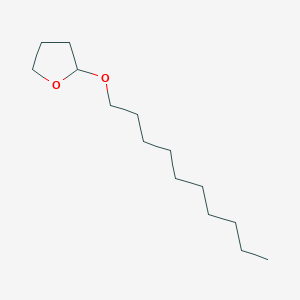
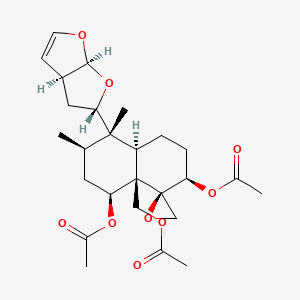
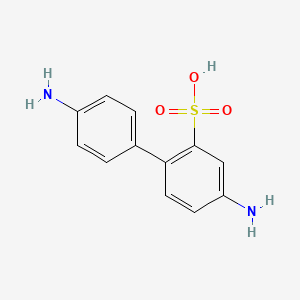
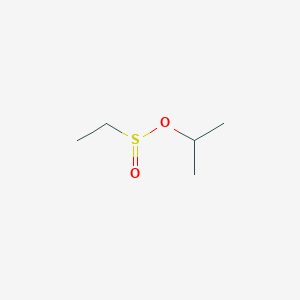
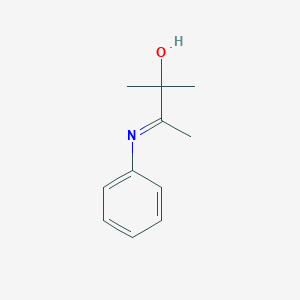
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
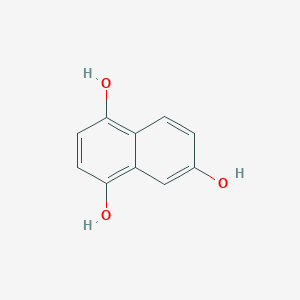
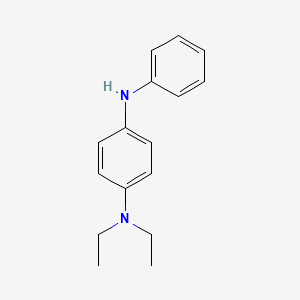
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
